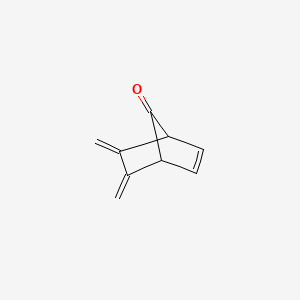
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is an organic compound with the molecular formula C9H8O. It is a bicyclic structure that includes a seven-membered ring with two methylene groups attached at the 5 and 6 positions. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- typically involves the reaction of norbornene derivatives with suitable reagents. One common method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as distillation and chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the strained bicyclic structure, which makes it susceptible to nucleophilic attack. The methylene groups can participate in cycloaddition reactions, forming new ring structures. The ketone functionality can undergo nucleophilic addition, leading to various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(2.2.1)hept-2-en-7-one: Similar structure but lacks the methylene groups at the 5 and 6 positions.
Bicyclo(2.2.1)hept-2-ene: A related compound without the ketone functionality.
Norbornene: A simpler bicyclic compound used in similar types of reactions.
Uniqueness
Bicyclo(2.2.1)hept-2-en-7-one, 5,6-bis(methylene)- is unique due to the presence of both the ketone group and the methylene groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
57297-57-1 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
5,6-dimethylidenebicyclo[2.2.1]hept-2-en-7-one |
InChI |
InChI=1S/C9H8O/c1-5-6(2)8-4-3-7(5)9(8)10/h3-4,7-8H,1-2H2 |
Clave InChI |
ZEHCJEXMYPMSCO-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C=CC(C1=C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


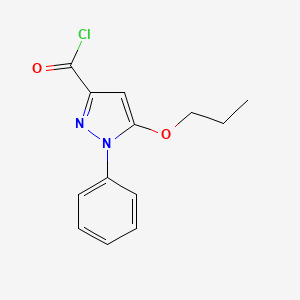

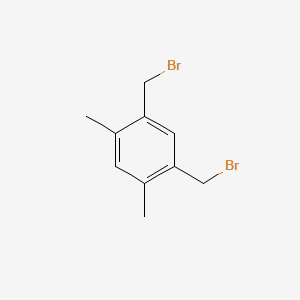
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
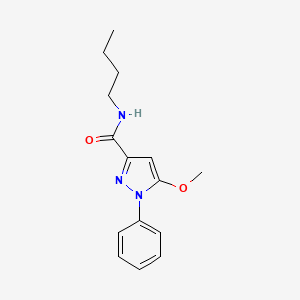
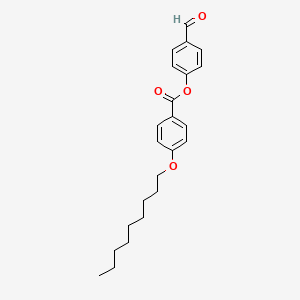
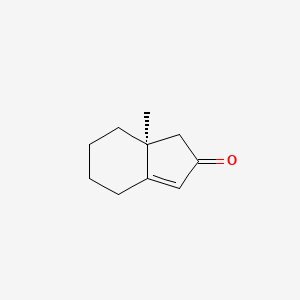
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
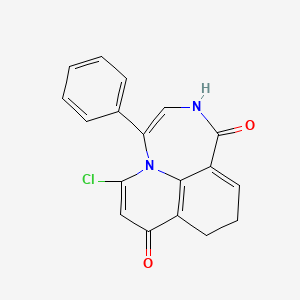
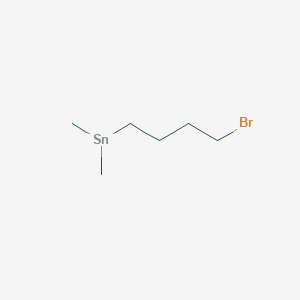
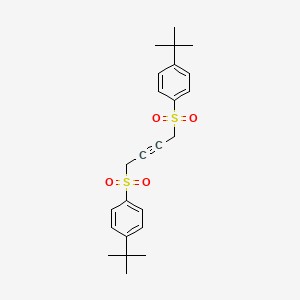
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
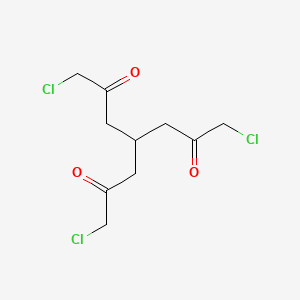
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
